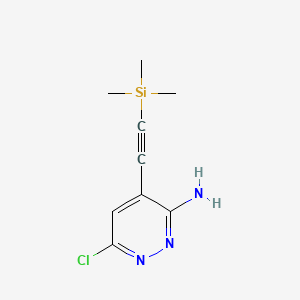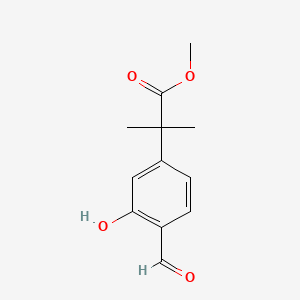
rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate is a chemical compound that combines the properties of a quaternary ammonium compound and a dihydroxybutanedioate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate typically involves the reaction of 2-hydroxy-N,N,N-trimethylethanaminium with 2,3-dihydroxybutanedioic acid. The reaction conditions often include the use of solvents such as water or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, while the dihydroxybutanedioate moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dihydroxybutanedioic acid: A related compound with similar dihydroxybutanedioate moiety but lacking the quaternary ammonium group.
N,N,N-trimethylethanaminium: A compound with a similar quaternary ammonium group but without the dihydroxybutanedioate moiety.
Uniqueness
rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate is unique due to the combination of its quaternary ammonium and dihydroxybutanedioate moieties. This dual functionality allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
132215-92-0 |
|---|---|
Formule moléculaire |
C9H19NO7 |
Poids moléculaire |
253.251 |
Nom IUPAC |
2-hydroxyethyl(trimethyl)azanium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C5H14NO.C4H6O6/c1-6(2,3)4-5-7;5-1(3(7)8)2(6)4(9)10/h7H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t;1-,2-/m.0/s1 |
Clé InChI |
QWJSAWXRUVVRLH-WUUYCOTASA-M |
SMILES |
C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O |
Synonymes |
rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B599257.png)

![(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B599259.png)

![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B599264.png)









